3-Bromo-5-(iodomethyl)pyridine
Description
3-Bromo-5-(iodomethyl)pyridine is a halogenated pyridine derivative featuring both bromine and iodine substituents. The iodomethyl group at the 5-position introduces significant reactivity due to iodine’s polarizability, making it a versatile intermediate in medicinal chemistry and materials science. Bromine at the 3-position further enhances its utility in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Properties
CAS No. |
120276-48-4 |
|---|---|
Molecular Formula |
C6H5BrIN |
Molecular Weight |
297.92 g/mol |
IUPAC Name |
3-bromo-5-(iodomethyl)pyridine |
InChI |
InChI=1S/C6H5BrIN/c7-6-1-5(2-8)3-9-4-6/h1,3-4H,2H2 |
InChI Key |
OAETZNCCQPFSBL-UHFFFAOYSA-N |
SMILES |
C1=C(C=NC=C1Br)CI |
Canonical SMILES |
C1=C(C=NC=C1Br)CI |
Synonyms |
Pyridine, 3-bromo-5-(iodomethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3-Bromo-5-(iodomethyl)pyridine with structurally related pyridine derivatives:
Stability and Handling
- Iodine Stability : The iodomethyl group is prone to light-induced degradation, unlike the more stable boronic ester or ethoxy groups .
- Thermal Properties : The dimethoxymethyl analog (3-Bromo-5-(dimethoxymethyl)pyridine ) exhibits higher thermal stability (boiling point ~249°C) compared to the iodomethyl derivative, which likely decomposes at lower temperatures .
Key Research Findings
- Synthetic Feasibility: Evidence from iodination reactions (e.g., using N-iodosuccinimide in 2-amino-5-bromo-3-iodopyridine) suggests that introducing iodine to pyridine systems requires careful optimization to avoid byproducts .
- Biological Activity : Halogenated pyridines with electron-withdrawing groups (e.g., Br, I) show enhanced binding to biological targets, as seen in antiviral compounds like 3-Bromo-5-(phenyl)isothiazolo[4,3-b]pyridine .
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